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Compound of Interest

Compound Name: Mosapride citrate dihydrate

Cat. No.: B130783 Get Quote

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic

profile of mosapride citrate dihydrate, a selective 5-HT4 receptor agonist. The information is

intended for researchers, scientists, and drug development professionals, with a focus on data

from key preclinical models including rats, dogs, and monkeys.

Pharmacokinetic Profile
The pharmacokinetic properties of mosapride, including its absorption, distribution, metabolism,

and excretion (ADME), have been characterized in several preclinical species. Significant sex-

related differences have been observed in rats, while such differences are not apparent in dogs

and monkeys.

Absorption
Mosapride is rapidly absorbed following oral administration in preclinical models. However, the

oral bioavailability varies considerably across species, suggesting extensive first-pass

metabolism.

Table 1: Oral Absorption Pharmacokinetic Parameters of Mosapride in Preclinical Models
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Species
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Oral
Bioavaila
bility (%)

Referenc
e

Rat (Male) 10 44 - - 7 [1]

Rat

(Female)
10 788 - - 47 [1]

Dog 10 207 0.5 - 1 - 8 [2]

Monkey 10 862 0.5 - 1 - 14 [2]

Horse 0.5 31 - 178 - [3]

Horse 1.0 60 - 357 - [3]

Horse 1.5 104 - 566 - [3]

Distribution
Following absorption, mosapride and its metabolites are widely and rapidly distributed to

various tissues.[4][5] Studies using radiolabeled [14C]mosapride in rats have shown higher

concentrations in the stomach and small intestine, with lower concentrations in the brain and

eyeballs compared to plasma.[6] In both male and female rats, the highest concentrations of

mosapride and its N-oxide metabolite (M2) are found in the duodenum and cecum.[4][5] In

lactating rats, milk radioactivity concentrations were found to be about five times higher than

the corresponding plasma concentrations.[6] Mosapride is highly bound to serum proteins (93-

99%) in various animal species.[6]

Metabolism
Mosapride undergoes extensive metabolism, with two major active metabolites identified: des-

p-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2).[4][5] In male rats, the Cmax of M-

1 was six times higher than that of the parent mosapride, whereas in female rats, the Cmax of

M-1 was one-fifth of that of mosapride, indicating sex-dependent differences in metabolism.[1]

In dogs and monkeys, the Cmax of M-1 was nearly equivalent to that of the unchanged drug.[2]

A comprehensive study in humans identified 16 metabolites, with dealkylation and morpholine
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ring cleavage being the major phase I reactions, followed by phase II conjugation with

glucuronide, glucose, and sulfate.[7] Fifteen of these metabolites were also found in rats.[7]

Table 2: Intravenous Administration Pharmacokinetic Parameters of Mosapride in Preclinical

Models

Species Dose (mg/kg) t1/2α (h) t1/2β (h) Reference

Dog 2 0.3 2.4 [2]

Monkey 2 0.6 2.4 [2]

Excretion
Mosapride and its metabolites are excreted through both renal and fecal routes. In rats,

approximately 40% of the administered radioactivity was excreted in the urine and about 60%

in the feces via bile.[6] A more detailed study in rats showed that a total of 71.8% of the dose

was recovered in the excreta of male rats (37.6% urine, 22.4% feces, 11.8% bile) and 66.3% in

female rats (35.7% urine, 22.8% feces, 7.8% bile).[4][8] The primary metabolite excreted was

M1.[4][8] In dogs, about 20% of the dose was recovered in the urine and 70% in the feces.[6]

Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of

mosapride citrate dihydrate.

Animal Models
Rats: Wistar rats of both sexes were used in several studies.[1][6]

Dogs: Beagle dogs were used for pharmacokinetic assessments.[3]

Monkeys: The specific species of monkey used was Macaca fascicularis.[2][6]

Horses: Healthy Thoroughbreds were used to evaluate the pharmacokinetics and prokinetic

effects.[3]

Dosing and Sample Collection

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24417754/
https://pubmed.ncbi.nlm.nih.gov/24417754/
https://pubmed.ncbi.nlm.nih.gov/8216444/
https://pubmed.ncbi.nlm.nih.gov/8216444/
https://pubmed.ncbi.nlm.nih.gov/8267675/
https://pubmed.ncbi.nlm.nih.gov/30883253/
https://www.tandfonline.com/doi/abs/10.1080/00498254.2019.1588410
https://pubmed.ncbi.nlm.nih.gov/30883253/
https://www.tandfonline.com/doi/abs/10.1080/00498254.2019.1588410
https://pubmed.ncbi.nlm.nih.gov/8267675/
https://www.benchchem.com/product/b130783?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8216443/
https://pubmed.ncbi.nlm.nih.gov/8267675/
https://www.researchgate.net/publication/44596653_Pharmacokinetics_of_the_Gastroprokinetic_Agent_Mosapride_Citrate_after_Single_Oral_Administration_in_Horses
https://pubmed.ncbi.nlm.nih.gov/8216444/
https://pubmed.ncbi.nlm.nih.gov/8267675/
https://www.researchgate.net/publication/44596653_Pharmacokinetics_of_the_Gastroprokinetic_Agent_Mosapride_Citrate_after_Single_Oral_Administration_in_Horses
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administration: Mosapride citrate was administered orally (p.o.) via gavage or nasogastric

tube and intravenously (i.v.).[1][2][3]

Blood Sampling: Blood samples were typically collected from the jugular vein at

predetermined time points after drug administration.[9] Plasma was separated by

centrifugation and stored frozen until analysis.

Analytical Methods
The quantification of mosapride and its metabolites in biological matrices was primarily

achieved using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

methods.[3][4][9]

Sample Preparation: Protein precipitation or liquid-liquid extraction was commonly used to

extract the analytes from plasma, urine, or tissue homogenates.

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-

high-performance liquid chromatography (UHPLC) systems were used for separation.[4][10]

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring

(MRM) mode was used for detection and quantification.[4]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of mosapride and a typical

experimental workflow for its pharmacokinetic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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